cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole
Description
cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a bicyclic pyrrolidine derivative characterized by a fused pyrrolo-pyrrolidine core and a 4-fluorophenylsulfonyl substituent in the cis configuration. The cis stereochemistry of the sulfonyl group and the bicyclic scaffold likely influence its conformational stability and binding interactions with biological targets.
Properties
IUPAC Name |
(3aS,6aS)-1-(4-fluorophenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2S/c13-10-1-3-11(4-2-10)18(16,17)15-6-5-9-7-14-8-12(9)15/h1-4,9,12,14H,5-8H2/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFVPFRCJWQPCR-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a compound of significant interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C14H18FNO2S
- Molecular Weight : 270.33 g/mol
- CAS Number : 1218517-81-7
The presence of the fluorophenyl and sulfonyl groups contributes to its biological activity by enhancing interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering their activity and leading to downstream effects.
- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.
Biological Activity Overview
The biological activities attributed to this compound include:
Anticancer Activity
A study conducted on various pyrrole derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines (e.g., HepG2). The mechanism involved apoptosis induction as confirmed by caspase activity assays, indicating a potential for development as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the compound's ability to inhibit pro-inflammatory cytokine production in vitro. This suggests a role in managing inflammatory diseases, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis or inflammatory bowel disease .
Antiviral Activity
The compound has been evaluated for its ability to modulate the CCR5 receptor, which is critical for HIV entry into host cells. In vitro studies have shown that derivatives similar to this compound can effectively block this receptor, providing a basis for further exploration in antiviral therapies .
Scientific Research Applications
Orexin Receptor Modulation
One of the primary applications of cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is its role as a modulator of orexin receptors. Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite.
- Mechanism of Action : Compounds like this compound interact with orexin receptors (specifically orexin-1 and orexin-2), potentially influencing various physiological processes related to sleep disorders and metabolic regulation .
Therapeutic Potential in Sleep Disorders
Research indicates that orexin receptor modulators can be effective in treating conditions such as narcolepsy and insomnia. The modulation of orexin signaling may help restore normal sleep-wake cycles.
- Case Studies : Various studies have demonstrated the efficacy of orexin receptor antagonists in promoting sleep and reducing wakefulness in animal models, suggesting that similar compounds could be developed for clinical use .
Anti-Cancer Properties
Recent investigations into octahydropyrrolo derivatives have shown promise as anti-cancer agents. These compounds may function by inhibiting specific pathways involved in tumor growth.
- Research Findings : Some derivatives have been found to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid
- Structural Differences :
- The core structure includes a pyrrolo-oxazine bicyclic system instead of a pyrrolo-pyrrolidine scaffold.
- Additional functional groups: epoxy, hydroxy, and phenylcarbamoyl moieties.
- The 4-fluorophenyl group is part of a more complex substituent network.
- The phenylcarbamoyl group may confer selectivity for serine hydrolases or proteases, diverging from the sulfonamide’s typical interactions with carbonic anhydrases or kinases .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structural Differences :
- Features a pyrazole ring instead of a bicyclic pyrrolidine system.
- Contains a sulfanyl (S-) linker instead of a sulfonyl (SO₂-) group.
- The 3-chlorophenyl substituent differs in electronic properties from the 4-fluorophenyl group.
- Functional Implications :
1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one (Trifluoroacetic Acid Salt)
- Structural Differences: The bicyclic system is pyrrolo[3,4-c]pyrrolidine (vs. [3,4-b] in the target compound), altering ring fusion geometry. Contains a propynone (acetylene-ketone) group instead of a sulfonyl substituent. Exists as a trifluoroacetate salt, enhancing solubility in polar solvents.
- Functional Implications: The propynone group may engage in Michael addition reactions or act as a bioisostere for carboxylic acids. The [3,4-c] ring fusion could lead to distinct conformational preferences, affecting target binding compared to the [3,4-b] system .
Comparative Data Table
Key Research Findings
- Sulfonamide vs. Sulfanyl : Sulfonyl groups (as in the target compound) exhibit stronger hydrogen-bond acceptor capacity than sulfanyl groups, favoring interactions with polar enzyme active sites .
- Ring Fusion Geometry: The [3,4-b] vs.
- Fluorophenyl vs. Chlorophenyl : The 4-fluoro substituent’s smaller size and higher electronegativity may improve target specificity compared to bulkier 3-chloro analogs .
Preparation Methods
Hydrogenation of Pyrrolo[3,4-b]pyridine Derivatives
Catalytic hydrogenation of pyrrolo[3,4-b]pyridine precursors under high-pressure H₂ yields the cis-configured bicyclic amine. For example, CIS-OCTAHYDROPYRROLO[3,4-B]PYRIDINE (CAS 151213-40-0) is synthesized via hydrogenation of pyrrolo[3,4-b]pyridine using palladium on carbon (Pd/C) in ethanol at 50–60 psi H₂. The reaction typically achieves >95% conversion, with stereochemical control ensured by the catalyst’s surface geometry.
Cyclization of Linear Diamines
Alternative methods employ cyclization of 1,4-diamines using Mitsunobu conditions or acid-mediated ring closure. A technical disclosure describes the formation of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane via intramolecular SN2 displacement of a mesylated diamine precursor. This route avoids harsh hydrogenation conditions, favoring dichloromethane (DCM) and triethylamine (TEA) as solvents, with yields averaging 70–80%.
The introduction of the 4-fluorophenylsulfonyl group proceeds via nucleophilic acyl substitution.
Direct Sulfonylation of the Bicyclic Amine
Reaction of octahydropyrrolo[3,4-b]pyrrole with 4-fluorobenzenesulfonyl chloride in DCM and TEA at 0°C to room temperature (RT) affords the target compound in 85–90% yield. The exothermic reaction requires slow addition of sulfonyl chloride to prevent N,N-disubstitution. Stereochemical integrity is preserved due to the rigid bicyclic structure.
Microwave-Assisted Optimization
Recent protocols utilize microwave irradiation to accelerate sulfonylation. A study on CHVB-series analogues demonstrated that microwave heating at 155°C for 30 minutes in ethanol with diisopropylethylamine (DIPEA) boosts yields to 92–95% while reducing side products. This method is particularly effective for scale-up, as highlighted in a patent application for orexin receptor modulators.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or reverse-phase HPLC. The latter is preferred for removing residual sulfonyl chloride, achieving ≥99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.82 (m, 2H, Ar-H), 7.35–7.30 (m, 2H, Ar-H), 3.65–3.55 (m, 2H, bridgehead H), 2.95–2.85 (m, 4H, pyrrolidine H), 2.30–2.20 (m, 2H, piperidine H).
-
HRMS : m/z calcd. for C₁₂H₁₅FN₂O₂S [M+H]⁺: 271.0918; found: 271.0915.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Direct Sulfonylation | 85–90 | 98 | 4–6 h | Simplicity, no specialized equipment |
| Microwave-Assisted | 92–95 | 99 | 0.5 h | Scalability, reduced side reactions |
Microwave-assisted synthesis outperforms conventional methods in efficiency and yield, aligning with trends in heterocyclic chemistry.
Industrial-Scale Considerations
Q & A
Q. Discrepancies in melting points across studies: How should researchers validate purity?
- Resolution : Polymorphism or residual solvent (e.g., methanol) can alter melting points. Differential Scanning Calorimetry (DSC) and Karl Fischer titration distinguish true melting ranges (e.g., 132–230°C for related compounds) from artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
